molecular formula C23H25N3O6S2 B12372146 Carbonic anhydrase inhibitor 19

Carbonic anhydrase inhibitor 19

Cat. No.: B12372146
M. Wt: 503.6 g/mol
InChI Key: PXERSONYQKALBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 19 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of an amine with a sulfonyl chloride to form a sulfonamide. For example, the synthesis of benzenesulfonamide derivatives involves the reaction of benzenesulfonyl chloride with an amine under basic conditions .

Industrial Production Methods

Industrial production of carbonic anhydrase inhibitors typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbonic anhydrase inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified sulfonamide derivatives, which can have different biological activities depending on the functional groups introduced .

Scientific Research Applications

Carbonic anhydrase inhibitor 19 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic anhydrase inhibitor 19 is unique due to its specific binding affinity and selectivity for certain carbonic anhydrase isoforms. This selectivity allows for targeted therapeutic applications with potentially fewer side effects compared to other inhibitors .

Properties

Molecular Formula

C23H25N3O6S2

Molecular Weight

503.6 g/mol

IUPAC Name

2-[3-[[benzenesulfonyl-[2-(4-sulfamoylphenyl)ethyl]amino]methyl]anilino]acetic acid

InChI

InChI=1S/C23H25N3O6S2/c24-33(29,30)21-11-9-18(10-12-21)13-14-26(34(31,32)22-7-2-1-3-8-22)17-19-5-4-6-20(15-19)25-16-23(27)28/h1-12,15,25H,13-14,16-17H2,(H,27,28)(H2,24,29,30)

InChI Key

PXERSONYQKALBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=C(C=C2)S(=O)(=O)N)CC3=CC(=CC=C3)NCC(=O)O

Origin of Product

United States

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